molecular formula C11H13NO2 B12982584 3-(Methylamino)indane-5-carboxylic acid

3-(Methylamino)indane-5-carboxylic acid

Cat. No.: B12982584
M. Wt: 191.23 g/mol
InChI Key: MNTYCLPWKYDURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)indane-5-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of indane, a bicyclic hydrocarbon, and contains a methylamino group attached to the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)indane-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a refluxing solvent such as 1-propanol . This reaction yields the indane derivative, which can then be further modified to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)indane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indane-5-carboxylic acid, while reduction can produce 5-hydroxyindane derivatives.

Scientific Research Applications

3-(Methylamino)indane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of novel materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)indane-5-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The indane ring structure provides rigidity and stability, enhancing its binding affinity to target molecules. Pathways involved may include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Indane-5-carboxylic acid: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    3-Aminoindane-5-carboxylic acid: Contains an amino group instead of a methylamino group, affecting its biological activity.

    3-(Dimethylamino)indane-5-carboxylic acid: Has a dimethylamino group, which can alter its interaction with molecular targets.

Uniqueness

3-(Methylamino)indane-5-carboxylic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-10-5-4-7-2-3-8(11(13)14)6-9(7)10/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)

InChI Key

MNTYCLPWKYDURQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.